molecular formula C8H8Cl2N2 B3268783 2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride CAS No. 49704-74-7

2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride

Cat. No. B3268783
CAS RN: 49704-74-7
M. Wt: 203.07 g/mol
InChI Key: CMHIVAAOHWQPKO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular weight of 203.07 . It is a powder in physical form . The IUPAC name of this compound is amino (2-chlorophenyl)acetonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 148-152°C . It is a powder in physical form and is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis

2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride plays a role in asymmetric synthesis. For instance, it's used in the synthesis of clopidogrel hydrogen sulfate, a key intermediate for clopidogrel, through a Strecker reaction (Sashikanth et al., 2013).

Synthesis of Functionalized Schiff Bases

This compound is involved in the synthesis of functionalized Schiff bases and related complexes with d- and f-metal ions. For example, its reaction with 2,6-diformyl-4-chlorophenol and tris-(2-aminoethyl)amine forms macroacyclic Schiff base complexes (Brianese et al., 1998).

Electrochemical Studies

It's also used in electrochemical studies. Research shows that this compound is involved in the electrooxidation of related compounds like 2-amino-3-cyano-4-phenylthiophene, leading to new classes of photoluminescent materials (Ekinci et al., 2000).

Crystallography and Structure Analysis

In crystallography, this compound is used for structure analysis and formation of adducts with solvents like acetonitrile (Leban et al., 1997).

Liquid Chromatography Applications

It's also significant in the development of chromatographic methods, such as in the simultaneous determination of certain drug compounds and their metabolites in biological samples (Menon et al., 1984).

Optimization in Synthesis

The compound is used in optimizing the synthesis of various chemical entities, for example, in the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, showcasing its versatility in chemical manufacturing (Wang Guo-hua, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-(2-chlorophenyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHIVAAOHWQPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49704-74-7
Record name Benzeneacetonitrile, α-amino-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49704-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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